Stearic Acid-d35

Description

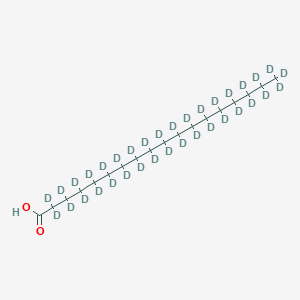

Structure

2D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-KNAXIHRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492801 | |

| Record name | (~2~H_35_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17660-51-4 | |

| Record name | (~2~H_35_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Stearic Acid-d35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic Acid-d35, also known as Octadecanoic-d35 acid, is the deuterated isotopologue of stearic acid, a ubiquitous long-chain saturated fatty acid.[1] In this molecule, all 35 hydrogen atoms on the acyl chain have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a significant mass shift (+35 Da) while maintaining nearly identical chemical reactivity to its unlabeled counterpart. These characteristics make this compound an invaluable tool in various scientific disciplines, particularly in metabolic research, lipidomics, and pharmacokinetic studies, where it serves as a robust internal standard for mass spectrometry-based quantification of natural stearic acid.[2][3][4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental characterization protocols, and key applications.

Physical and Chemical Properties

This compound is a white, waxy solid at room temperature.[5] Its fundamental properties are largely dictated by its 18-carbon backbone, while its increased mass due to deuteration is its most distinguishing feature.[6]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid | [7][8] |

| Synonyms | Octadecanoic-d35 acid, C18:0-d35, FA 18:0-d35 | [2][9] |

| CAS Number | 17660-51-4 | [2] |

| Molecular Formula | C₁₈HD₃₅O₂ or CD₃(CD₂)₁₆COOH | [1][2] |

| Molecular Weight | ~319.7 g/mol | [1][2] |

| Exact Mass | 319.4912 Da | [7][8] |

| Appearance | White to Off-White Crystalline Solid | [5] |

| Melting Point | 68-70 °C | [5] |

| Boiling Point | 361 °C | |

| Flash Point | 113 °C (Closed Cup) | |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents. | [6] |

| DMF: 30 mg/mL | [2][3] | |

| DMSO: 10 mg/mL | [2][3] | |

| Ethanol: 20 mg/mL | [2][3] | |

| Chloroform, Ether, Benzene (Slightly) | ||

| Purity (Isotopic) | ≥98% to ≥99% deuterated forms (d₁-d₃₅) | [1][2] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [2] |

| Storage Conditions | Store at room temperature or -20°C, away from light and moisture. | [1][2] |

Chemical Characteristics and Applications

Chemical Reactivity and Stability

As a saturated fatty acid, this compound exhibits chemical behavior typical of carboxylic acids. It is considered relatively stable under standard laboratory and storage conditions.[2] It can be used to prepare deuterated surfactants, such as stearate-d35 salts and esters, for specialized applications in materials science and kinetics research.

Core Applications in Research

The primary utility of this compound stems from its isotopic label.

-

Internal Standard: Its most common application is as an internal standard for the precise quantification of endogenous stearic acid in complex biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

-

Metabolic Tracer: It is used in metabolic research and lipidomics to trace the absorption, distribution, and metabolic fate of dietary stearic acid.[1][4] Studies have used it to investigate the association of stearic acid with LDL cholesterol levels.[1][2]

-

Kinetic Isotope Effect Studies: In kinetic research, the mass difference between deuterium and hydrogen can be exploited to study reaction mechanisms and track the kinetic changes of different atoms or groups in chemical reactions.

Experimental Protocols and Characterization

The confirmation of identity, purity, and deuterium incorporation for this compound relies on a combination of standard analytical techniques.[10] No single method provides a complete picture; rather, a multi-faceted approach is required.[10]

General Analytical Workflow

A typical workflow for the characterization of a deuterated compound like this compound involves structural confirmation by NMR followed by purity and mass confirmation via mass spectrometry coupled with a chromatographic separation technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the location of the deuterium labels.[10]

-

Objective: To verify that hydrogen atoms have been replaced by deuterium at the expected positions.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[11] The choice of solvent is critical for ensuring sample solubility and minimizing interfering solvent signals.[12]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. For a fully deuterated sample, the characteristic proton signals of the stearic acid backbone (e.g., the triplet for the terminal methyl group, the multiplet for the long methylene chain, and the triplet for the alpha-methylene group) should be absent or significantly diminished.[10][13]

-

²H NMR Acquisition: Acquire a deuterium (lock) NMR spectrum. This experiment directly observes the deuterium nuclei. Resonances will appear at chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of successful labeling.[10]

-

-

Data Interpretation: The ¹H NMR spectrum confirms the disappearance of protons, while the ²H NMR spectrum confirms the appearance of deuterium at the corresponding chemical shifts.[10]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and assess the isotopic purity of the labeled compound.[11]

-

Objective: To verify the mass increase corresponding to the incorporation of 35 deuterium atoms and to quantify the percentage of the fully deuterated species relative to partially deuterated or unlabeled species.

-

Methodology (LC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically using a reverse-phase column (e.g., C18). The substitution of hydrogen with deuterium can sometimes cause a slight shift to an earlier retention time compared to the unlabeled analog because deuterated compounds can be slightly less polar.[14]

-

Mass Analysis: The eluent is directed into the mass spectrometer (e.g., an ESI-QTOF or Triple Quadrupole). The instrument is set to scan for the expected molecular ion. For this compound in negative ion mode, this would be [M-H]⁻ at an m/z corresponding to C₁₈D₃₅O₂⁻.

-

-

Data Interpretation: The resulting mass spectrum should show a molecular ion peak consistent with the calculated mass of this compound (~319.7 Da).[2] The isotopic distribution of this peak can be analyzed to determine the isotopic enrichment (purity).[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Objective: To identify the characteristic vibrations of the molecular bonds.

-

Methodology: An IR spectrum can be obtained from a solid sample using techniques like Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. For thin films, FT-IR Reflection-Absorption Spectra (RAS) can be used.[15]

-

Data Interpretation: The spectrum of this compound will show significant differences from unlabeled stearic acid, most notably in the C-H stretching region. The C-H stretching vibrations typically seen around 2850-2960 cm⁻¹ will be replaced by C-D stretching vibrations at a lower frequency (around 2070-2230 cm⁻¹) due to the heavier mass of deuterium. The characteristic C=O stretch of the carboxylic acid group (around 1700 cm⁻¹) and the broad O-H stretch (2500-3300 cm⁻¹) will remain.[15]

Safety and Handling

This compound is considered relatively safe under normal laboratory conditions. However, it is classified as an irritant.[5]

-

Hazards: May cause skin, eye, and respiratory irritation.[5] Harmful if swallowed.[5]

-

Precautions: Standard laboratory safety practices should be followed.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[5]

-

Wash hands thoroughly after handling.[5]

-

Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Conclusion

This compound is a powerful and versatile research tool. Its physical properties are nearly identical to its natural counterpart, with the critical exception of its increased mass. This distinction, combined with its chemical stability, makes it the gold standard for use as an internal standard in quantitative mass spectrometry and as a tracer for metabolic studies. A thorough characterization using a combination of NMR and MS is crucial to verify its identity and isotopic purity before use in rigorous scientific experiments. Proper safety and handling procedures are necessary to ensure safe laboratory practice.

References

- 1. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]

- 7. Stearic-D35 Acid | CAS 17660-51-4 | LGC Standards [lgcstandards.com]

- 8. (~2~H_35_)Octadecanoic acid | C18H36O2 | CID 12346575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827) [hmdb.ca]

- 14. benchchem.com [benchchem.com]

- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Technical Guide to the Synthesis and Purification of Stearic Acid-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Stearic Acid-d35, a deuterated analog of stearic acid. This isotopically labeled compound is a valuable tool in metabolic research, lipidomics, and as an internal standard for mass spectrometry-based quantification. This document details common synthesis routes, purification protocols, and presents relevant quantitative data in a structured format.

Introduction to this compound

This compound is a saturated fatty acid in which all 35 hydrogen atoms on the acyl chain have been replaced by deuterium atoms.[1] This isotopic substitution results in a mass shift of +35 compared to its unlabeled counterpart, making it readily distinguishable by mass spectrometry.[2] Its chemical formula is CD₃(CD₂)₁₆COOH, and it has a molecular weight of approximately 319.7 g/mol .[2][3][4] The high degree of deuteration provides a distinct isotopic signature, crucial for tracer studies in complex biological systems.[5]

Key Applications:

-

Metabolic Research: Tracing the in vivo synthesis and metabolism of fatty acids.[6][7][8]

-

Lipidomics: Serving as an internal standard for the accurate quantification of stearic acid and other lipids in biological samples.[9][10]

-

Drug Development: Evaluating the pharmacokinetic and metabolic profiles of drugs.[5]

Synthesis of this compound

The primary methods for synthesizing this compound involve direct deuteration of stearic acid or its unsaturated precursors, or through biosynthetic pathways using deuterated precursors.

Catalytic Deuteration of Unsaturated Fatty Acids

A common and efficient method for preparing this compound is the catalytic hydrogenation of unsaturated C18 fatty acids, such as oleic acid, linoleic acid, or linolenic acid, using deuterium gas (D₂). This method can also be used with stearic acid itself to exchange protons for deuterons, though starting with an unsaturated fatty acid is often more direct for achieving full deuteration of the alkyl chain.

Reaction Principle: The carbon-carbon double bonds in the unsaturated fatty acid are saturated with deuterium atoms in the presence of a metal catalyst. To achieve full deuteration of the entire alkyl chain, harsh reaction conditions are often necessary to promote H/D exchange on the saturated portions of the molecule.

Experimental Workflow for Catalytic Deuteration:

Caption: Workflow for the synthesis of this compound via catalytic deuteration.

Biosynthesis using Deuterated Water (D₂O)

This compound can also be produced biosynthetically by culturing cells or organisms capable of de novo fatty acid synthesis in a medium containing deuterated water (D₂O). In this process, deuterium from D₂O is incorporated into the growing fatty acid chain primarily via NADPH.[6][7] While this method can produce highly labeled fatty acids, the isolation and purification from a complex biological matrix can be challenging.

Metabolic Pathway for Deuterium Incorporation:

Caption: Metabolic incorporation of deuterium into fatty acids.

Purification of this compound

Purification is a critical step to ensure the high chemical and isotopic purity of this compound, making it suitable for sensitive analytical applications.

Recrystallization

Recrystallization is a widely used technique for purifying stearic acid from non-polar impurities.[11][12] The choice of solvent is crucial for effective separation.

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol, or a mixture of petroleum ether and methylene chloride).[13]

-

Slowly cool the solution to allow for the formation of pure crystals of this compound.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

Chromatographic Methods

For achieving very high purity, chromatographic techniques are often employed.

-

Flash Chromatography: A rapid and effective method for purifying lipids.[14] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be used, depending on the nature of the impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is suitable for obtaining highly pure this compound, albeit on a smaller scale.

Workflow for Chromatographic Purification:

Caption: General workflow for the purification of this compound using chromatography.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈HD₃₅O₂ | [3] |

| Molecular Weight | ~319.7 g/mol | [2][3][9] |

| Appearance | Solid | [1][2] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 361 °C | [2] |

Table 2: Purity and Isotopic Enrichment of Commercial this compound

| Parameter | Specification | Reference(s) |

| Chemical Purity | ≥98% to 99% | [2][3][15] |

| Deuterium Enrichment | ≥98 atom % D | [2][3][4] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃₅) | [9] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMF | 30 mg/mL | [9][10] |

| DMSO | 10 mg/mL | [9][10] |

| Ethanol | 20 mg/mL | [9][10] |

| Chloroform, Ether, Benzene | Soluble | [1] |

| Water | Insoluble | [1] |

Detailed Experimental Protocols

The following are representative protocols for the synthesis and purification of this compound.

Protocol for Catalytic Deuteration of Oleic Acid

Materials:

-

Oleic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Deuterium gas (D₂)

-

Ethyl acetate (anhydrous)

-

High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reactor vessel, dissolve 10 g of oleic acid in 100 mL of anhydrous ethyl acetate.

-

Carefully add 1 g of 10% Pd/C catalyst to the solution.

-

Seal the reactor and purge the system with nitrogen gas, followed by purging with deuterium gas.

-

Pressurize the reactor with deuterium gas to 500 psi.

-

Heat the mixture to 100 °C with vigorous stirring.

-

Maintain the reaction conditions for 48 hours, re-pressurizing with deuterium gas as needed.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Protocol for Purification by Recrystallization from Acetone

Materials:

-

Crude this compound

-

Acetone (reagent grade)

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal volume of hot acetone to the flask while gently heating and swirling until the solid is completely dissolved.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature.

-

For enhanced crystallization, place the flask in an ice bath or refrigerator for several hours.

-

Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold acetone.

-

Dry the purified this compound crystals under high vacuum to remove any residual solvent.

-

Assess the purity by melting point determination and/or LC-MS analysis.

Safety Information

-

Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[1]

-

Operations should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1]

-

When working with deuterium gas, appropriate safety measures for handling flammable and high-pressure gases must be in place.

References

- 1. STEARIC ACID (D35) [chembk.com]

- 2. Stearic-d35 acid D 98atom , 99 CP 17660-51-4 [sigmaaldrich.com]

- 3. This compound | FB Reagents [fbreagents.com]

- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemical Basis for Deuterium Labeling of Fat and NADPH. | Semantic Scholar [semanticscholar.org]

- 7. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]

- 11. stearic-acid.net [stearic-acid.net]

- 12. US2443063A - Method for the purification of stearic acid - Google Patents [patents.google.com]

- 13. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]

- 14. biotage.com [biotage.com]

- 15. scbt.com [scbt.com]

A Guide to the Certificate of Analysis and Isotopic Purity of Stearic Acid-d35

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) for Stearic Acid-d35, with a focus on the determination of its isotopic purity. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds.

Understanding the Certificate of Analysis

A Certificate of Analysis is a crucial document that guarantees a product meets specific quality standards.[1][2][3][4][5] It provides detailed information about the analytical tests performed on a specific batch of a compound, ensuring its identity, purity, and quality. For a deuterated compound like this compound, the CoA is indispensable as it certifies the degree of deuterium incorporation, a critical parameter for its use as an internal standard in quantitative mass spectrometry-based assays.[6][7]

Key Data on a this compound Certificate of Analysis

The following tables summarize the typical quantitative data found on a CoA for this compound, compiled from various commercial suppliers.

Table 1: General Properties of this compound

| Property | Specification |

| Chemical Formula | CD₃(CD₂)₁₆CO₂H |

| Molecular Weight | ~319.7 g/mol |

| Appearance | White solid |

| Melting Point | 68-70 °C |

| Boiling Point | 361 °C |

Table 2: Purity Specifications for this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Atom % D) | ≥98% | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃₅); ≤1% d₀ | Mass Spectrometry (MS) |

Experimental Protocols for Purity Determination

The accurate determination of both chemical and isotopic purity is paramount. The following sections detail the methodologies typically employed.

Chemical Purity Determination by Gas Chromatography (GC)

Objective: To determine the percentage of this compound relative to any unlabeled stearic acid or other chemical impurities.

Methodology:

-

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid group of this compound is derivatized. A common method is esterification to form a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[8][9][10]

-

Methylation: The sample is dissolved in a suitable solvent (e.g., toluene) and reacted with a methylating agent such as acetyl chloride in methanol.[10]

-

PFB Esterification: The sample is dissolved in acetonitrile and reacted with pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst like diisopropylethylamine (DIPEA).[8][9]

-

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

-

GC Column: A polar capillary column (e.g., a cyano- or wax-based column) is typically used for the separation of fatty acid esters.

-

Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points.

-

Injector and Detector Temperature: Maintained at a high temperature (e.g., 250-300 °C) to ensure rapid volatilization of the sample and prevent condensation.

-

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram. The chemical purity is expressed as the percentage of the main peak area relative to the total peak area.

Isotopic Purity Determination by Mass Spectrometry (MS)

Objective: To determine the distribution of deuterated isotopologues and calculate the overall isotopic enrichment.

Methodology:

-

Sample Introduction: The derivatized sample from the GC or a solution of the underivatized acid (for LC-MS) is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) or chemical ionization (CI) are commonly used techniques.[8][11]

-

Mass Analysis: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to resolve the different isotopologues (molecules that differ only in their isotopic composition).[12][13]

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different deuterated forms of the molecule (d₀, d₁, d₂, ... d₃₅).

-

The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.

-

The isotopic purity (or deuterium incorporation) is calculated based on the relative intensities of the deuterated species compared to the unlabeled (d₀) species.[14][15] The contribution from the natural abundance of ¹³C must be corrected for to accurately determine the deuterium enrichment.[12][16]

-

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and provide an independent measure of isotopic enrichment.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

¹H NMR (Proton NMR): In a highly deuterated sample like this compound, the proton signals should be significantly diminished or absent. The presence of residual proton signals can be used to quantify the amount of unlabeled compound.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the locations of the deuterium atoms within the molecule.

-

-

Data Analysis: The integration of the residual proton signals in the ¹H NMR spectrum, relative to an internal standard of known concentration, can be used to calculate the percentage of the non-deuterated species.

Visualizing the Analytical Workflow and Isotopic Purity Determination

The following diagrams, generated using the DOT language, illustrate the key processes involved in the analysis of this compound.

Caption: Workflow for the Analysis of this compound.

Caption: Logical Flow for Isotopic Purity Determination by Mass Spectrometry.

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. Certificate of analysis - Wikipedia [en.wikipedia.org]

- 3. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]

- 4. safetyculture.com [safetyculture.com]

- 5. info.docxellent.com [info.docxellent.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. almacgroup.com [almacgroup.com]

- 13. Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 15. researchgate.net [researchgate.net]

- 16. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Abundance of Deuterium in Stearic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in stearic acid, a saturated fatty acid of significant interest in various research and development fields. Understanding the natural isotopic distribution of deuterium within stearic acid is crucial for metabolic studies, pharmaceutical development, and the authentication of natural products. This document details the analytical methodologies used to determine deuterium abundance, explores the biological pathways influencing isotopic fractionation, and presents the data in a clear, comparative format.

Natural Abundance of Deuterium in Stearic Acid

The natural abundance of deuterium (²H or D) is approximately 0.0156% of all hydrogen isotopes on Earth.[1] However, this abundance is not uniform across all molecules or even within a single molecule. Isotopic fractionation, the partitioning of isotopes between different substances or molecular sites, leads to variations in the ²H/¹H ratio. In fatty acids like stearic acid, the deuterium content is influenced by the organism's diet, metabolic pathways, and the enzymatic processes involved in its biosynthesis.

While specific, directly comparable measurements of the natural deuterium abundance in stearic acid from diverse sources are not extensively tabulated in publicly available literature, the principles of isotopic fractionation in lipid biosynthesis allow for qualitative comparisons. Generally, lipids are depleted in deuterium relative to the water available to the organism. This is due to kinetic isotope effects during enzymatic reactions in fatty acid synthesis.

Table 1: Factors Influencing Natural Deuterium Abundance in Stearic Acid

| Factor | Description | Expected Effect on Deuterium Content in Stearic Acid |

| Source Organism's Diet and Water | The isotopic composition of the hydrogen sources (water and food) consumed by the organism is a primary determinant of the deuterium content in its tissues and synthesized molecules. | Variations in the δ²H of ingested water and food will directly correlate with the δ²H of biosynthesized stearic acid. |

| Biosynthetic Pathway | The series of enzymatic reactions involved in the de novo synthesis and elongation of fatty acids. Enzymes often exhibit a preference for the lighter isotope (¹H), leading to a kinetic isotope effect. | This generally results in stearic acid being depleted in deuterium compared to the organism's body water. |

| Site-Specific Isotopic Fractionation | The distribution of deuterium is not random within the stearic acid molecule. The enzymatic processes of fatty acid synthesis introduce hydrogen atoms from different sources (e.g., NADPH, water) at specific positions along the carbon chain, each with its own isotopic signature.[2][3] | An alternating pattern of deuterium abundance along the acyl chain has been observed in other fatty acids, and a similar non-statistical distribution is expected in stearic acid.[2][3] |

| Animal vs. Plant Origin | Different metabolic pathways and enzymatic specificities in animals and plants can lead to variations in isotopic fractionation. | While direct comparative data for stearic acid is scarce, it is plausible that minor, systematic differences in deuterium abundance exist between stearic acid from animal fats and vegetable oils. |

Table 2: Typical Stearic Acid Content in Various Natural Fats and Oils

While direct deuterium abundance data is limited, the concentration of stearic acid itself varies significantly across natural sources. This is a critical consideration for studies isolating stearic acid for isotopic analysis.

| Source | Typical Stearic Acid Content (%) |

| Animal Fats | |

| Beef Tallow | 19 - 24% |

| Mutton Tallow | ~24% |

| Lard | 13 - 15% |

| Butter | ~11% |

| Vegetable Fats | |

| Cocoa Butter | 34 - 36% |

| Shea Butter | 38 - 45% |

| Palm Oil | 4 - 5% |

| Soybean Oil | 3 - 5% |

| Peanut Oil | 2 - 3% |

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the natural abundance of deuterium in organic molecules are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for bulk isotopic composition and Quantitative ²H Nuclear Magnetic Resonance (²H-NMR) Spectroscopy for site-specific isotopic content.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is the method of choice for high-precision measurement of the bulk ²H/¹H ratio in stearic acid. The sample is first derivatized to a volatile ester, separated by gas chromatography, and then combusted to H₂ gas, which is analyzed by the mass spectrometer.

Experimental Workflow for GC-IRMS Analysis

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Stearic Acid-d35

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Stearic Acid-d35, a deuterated analog of stearic acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for the quantitative analysis of fatty acids.

Introduction

This compound is a stable isotope-labeled form of stearic acid (C18:0), a long-chain saturated fatty acid found in numerous animal and vegetable fats.[1][2] In mass spectrometry-based lipidomics and metabolic research, deuterated fatty acids like this compound serve as ideal internal standards for accurate quantification of their unlabeled counterparts.[3] Understanding the fragmentation pattern of the labeled standard is crucial for developing robust analytical methods, typically employing gas chromatography-mass spectrometry (GC-MS).

For GC-MS analysis, fatty acids are commonly derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility and produce characteristic fragmentation patterns upon electron ionization (EI).[4][5][6] This guide will focus on the predicted electron ionization fragmentation of methyl stearate-d35.

Experimental Protocols

A typical experimental workflow for the analysis of stearic acid using this compound as an internal standard involves lipid extraction, derivatization, and GC-MS analysis.

2.1. Lipid Extraction

A common method for extracting total lipids from a biological sample (e.g., plasma, tissue homogenate) is the Folch or Bligh-Dyer method.

-

Reagents: Chloroform, Methanol, 0.9% NaCl solution.

-

Procedure:

-

Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

-

Add the internal standard, this compound, at a known concentration.

-

Vortex the mixture thoroughly.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge to pellet any solid material.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

2.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are transesterified to convert fatty acids into their more volatile methyl esters.

-

Reagents: Methanolic HCl (e.g., 3N) or BF3-Methanol.

-

Procedure:

-

Reconstitute the dried lipid extract in a known volume of methanolic HCl.

-

Heat the sample at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour) in a sealed vial.

-

Cool the sample to room temperature.

-

Add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

-

Vortex and then centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract and reconstitute in a suitable solvent for GC-MS injection.

-

2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are separated and detected by GC-MS.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Typical GC Conditions:

-

Typical MS Conditions:

Predicted Mass Spectrometry Fragmentation of Methyl Stearate-d35

The fragmentation of methyl stearate-d35 under electron ionization is predicted based on the well-established fragmentation of unlabeled long-chain FAMEs. The presence of 35 deuterium atoms results in a significant mass shift for the molecular ion and its fragments.

3.1. Molecular Ion

The molecular ion ([M]+•) of unlabeled methyl stearate (C19H38O2) is observed at m/z 298. For methyl stearate-d35 (C19H3D35O2), the molecular ion is expected at m/z 333 . The intensity of the molecular ion for long-chain saturated FAMEs is often low.[5][10]

3.2. Key Fragmentation Pathways

The primary fragmentation of saturated FAMEs upon EI includes:

-

McLafferty Rearrangement: This is a characteristic fragmentation for esters, resulting in a prominent ion. For unlabeled methyl stearate, this produces a base peak at m/z 74. In methyl stearate-d35, the deuterium atoms on the gamma-carbon are involved in the rearrangement. The resulting ion, [CH3O-C(OH)=CD2]+•, is predicted to be at m/z 77 .

-

Alpha-Cleavage: Cleavage of the bond between C2 and C3 results in the loss of a propyl radical in the unlabeled compound, but a deuterated propyl radical in the labeled one. The resulting ion containing the ester group is observed at m/z 90 ([CD3(CD2)14CD2]+).

-

Hydrocarbon Fragmentation: The long alkyl chain undergoes fragmentation, producing a series of carbocation fragments separated by 16 mass units (for -CD2-) instead of the usual 14 units (for -CH2-).

-

Loss of Methoxyl Group: The loss of the methoxyl radical (•OCH3) from the molecular ion of unlabeled methyl stearate gives an ion at m/z 267. For the deuterated analog, this would result in an ion at m/z 302 ([M-31]+).

Data Presentation

The predicted m/z values for the major fragments of methyl stearate-d35 are summarized in the table below, alongside the corresponding fragments for unlabeled methyl stearate for comparison.

| Fragment Description | Unlabeled Methyl Stearate (m/z) | Predicted Methyl Stearate-d35 (m/z) |

| Molecular Ion [M]+• | 298 | 333 |

| [M - •OCH3]+ | 267 | 302 |

| McLafferty Rearrangement Ion | 74 | 77 |

| Alpha-Cleavage Ion [M - C15D31]+ | 87 | 90 |

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the quantitative analysis of stearic acid using a deuterated internal standard.

Predicted Fragmentation Pathway of Methyl Stearate-d35

References

- 1. caymanchem.com [caymanchem.com]

- 2. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 8. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.ekb.eg [journals.ekb.eg]

Stearic Acid-d35: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Stearic Acid-d35 (Octadecanoic-d35 acid). This deuterated analog of stearic acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry. Ensuring its chemical and isotopic integrity is paramount for obtaining accurate and reproducible experimental results.

Core Stability Profile

This compound is a stable, crystalline solid at room temperature. Its stability is primarily influenced by temperature, light, and the presence of oxidizing agents. The deuteration of the hydrocarbon chain enhances its stability against oxidative degradation due to the kinetic isotope effect, where the stronger carbon-deuterium bond is less susceptible to cleavage than a carbon-hydrogen bond.

Under recommended storage conditions, this compound is stable for extended periods. Multiple suppliers report a shelf life of several years. For instance, some sources indicate a stability of at least four years when stored at -20°C[1], while others suggest a stability of five years at room temperature[2]. As a solid, it is less prone to degradation than when in solution. When dissolved in a solvent, its stability is more limited and dependent on the storage temperature and the nature of the solvent[3].

Recommended Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage for both the solid form and when in solution, based on information from various suppliers.

| Form | Temperature | Duration | Additional Precautions |

| Solid/Powder | Room Temperature | Years | Store away from light and moisture[4][5]. |

| 4°C | 2 years | Keep in a tightly sealed container. | |

| -20°C | 3-4 years | Recommended for long-term storage[1][3]. | |

| In Solvent | -20°C | 1 month | Use a tightly sealed vial to prevent solvent evaporation. |

| -80°C | 6 months | Ideal for preserving the integrity of the solution[3]. |

Factors Influencing Stability

Several environmental factors can impact the stability of this compound. Understanding these factors is key to preventing degradation and ensuring the quality of the compound.

Caption: Factors that can influence the chemical stability of this compound.

Recommended Handling and Use Workflow

Proper handling is essential to prevent contamination and degradation of this compound. The following workflow outlines the best practices for handling this compound in a laboratory setting.

Caption: A recommended workflow for the proper handling and use of this compound.

Experimental Protocols

While specific stability testing data for this compound is not publicly available, a robust stability study can be designed based on the principles outlined in the ICH Q1A(R2) guidelines for new drug substances. The following provides a detailed methodology for a comprehensive stability assessment.

Objective

To evaluate the stability of this compound under various environmental conditions to establish a re-test period and recommend storage conditions.

Materials

-

This compound (at least three different batches)

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

High-purity water

-

Forced-air stability chambers

Methodology

-

Initial Characterization:

-

Perform a complete analysis of the initial batches for appearance, purity (by HPLC and GC-MS), isotopic enrichment (by MS), and moisture content (Karl Fischer titration).

-

-

Stability-Indicating Method:

-

Develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS). The method must be able to separate the intact this compound from potential degradation products.

-

-

Stability Study Design:

-

Long-Term Stability Study:

-

Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36, and 48 months

-

-

Accelerated Stability Study:

-

Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH

-

Testing Frequency: 0, 3, and 6 months

-

-

Stress Testing (Forced Degradation):

-

Acid/Base Hydrolysis: Reflux the compound in acidic and basic solutions.

-

Oxidation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

-

-

-

Analysis at Each Time Point:

-

At each testing interval, samples from the stability chambers are analyzed for:

-

Appearance (visual inspection)

-

Purity and degradation products (using the validated stability-indicating method)

-

Isotopic enrichment (to ensure no significant H/D exchange)

-

-

Data Presentation of Hypothetical Stability Data

The following table represents a hypothetical outcome of a long-term stability study for this compound, demonstrating its high stability under recommended conditions.

| Time Point (Months) | Storage Condition | Purity (%) | Isotopic Enrichment (%) | Appearance |

| 0 | - | 99.8 | 99.5 | White Solid |

| 12 | -20°C | 99.7 | 99.5 | No Change |

| 24 | -20°C | 99.7 | 99.4 | No Change |

| 36 | -20°C | 99.6 | 99.5 | No Change |

| 48 | -20°C | 99.5 | 99.4 | No Change |

| 12 | Room Temperature | 99.5 | 99.4 | No Change |

| 24 | Room Temperature | 99.2 | 99.4 | No Change |

Conclusion

This compound is a highly stable compound when stored and handled correctly. The key to preserving its integrity is to minimize exposure to high temperatures, light, and moisture. For long-term storage, keeping the solid material at -20°C is recommended. When in solution, storage at -80°C will best preserve its stability. By following the guidelines outlined in this document, researchers can be confident in the quality and reliability of their this compound for their experimental needs.

References

A Comprehensive Technical Guide to the Safe Handling of Stearic Acid-d35

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental considerations for Stearic Acid-d35 (CAS No: 17660-51-4). Designed for laboratory personnel, it synthesizes data from safety data sheets and technical documents to ensure safe and effective use in research and development settings.

Compound Identification and Properties

This compound is a deuterated form of stearic acid, a saturated long-chain fatty acid.[1][2] The replacement of hydrogen atoms with deuterium makes it a valuable tool in metabolic research, lipidomics, and as an internal standard for quantitative analysis by mass spectrometry.[1][3][4] Its chemical formula is CD₃(CD₂)₁₆COOH.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17660-51-4 | [6] |

| Synonyms | Octadecanoic-d35 acid, C18:0-d35 | [7] |

| Molecular Formula | C₁₈D₃₅HO₂ | [8] |

| Molecular Weight | ~319.69 g/mol | [5][8] |

| Appearance | White solid, crystalline flakes, or powder | [3][9][10] |

| Melting Point | 68-70 °C | [3][5] |

| Boiling Point | 361 °C | [3][5] |

| Flash Point | 113 °C (Closed cup) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform, and benzene.[3][9] | [3][9] |

| Isotopic Purity | ≥98 atom % D | [5][11] |

| Chemical Purity | ≥98-99% | [2][11] |

Hazard Identification and Toxicology

The hazard classification for this compound can vary between suppliers. It is crucial to consult the specific safety data sheet provided with the product. Generally, it is considered a substance with low toxicity but can cause irritation.

Table 2: GHS Hazard Classifications

| Hazard | GHS Classification | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |

Source:[6]

Some suppliers classify the substance as non-hazardous under the Globally Harmonized System (GHS).[7] However, due to its irritant properties, proper precautions should always be taken.

Toxicological Data

Toxicological data for the deuterated form is limited. The values below are for the non-deuterated Stearic Acid (CAS 57-11-4), which is structurally similar.

Table 3: Acute Toxicity Data for Stearic Acid (Non-Deuterated)

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 4,600 mg/kg | [12] |

| Dermal LD50 | Rabbit | > 5,000 mg/kg | [12] |

Carcinogenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[6]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and ensure personnel safety.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.[6]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[6]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[6]

Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6]

Handling:

-

Avoid breathing dust, fumes, or vapors.[6]

-

Avoid contact with skin and eyes.[6]

-

Minimize freeze-thaw cycles to maintain stability. Aliquoting into smaller, single-use vials is recommended.[11]

-

To prevent hydrogen-deuterium (H-D) exchange, handle in a dry environment and under an inert atmosphere (e.g., argon or nitrogen) when possible.[13]

Storage:

-

Store in a tightly closed container.

-

Storage temperature recommendations vary. Some sources suggest room temperature, while others recommend -20°C for long-term stability, especially when dissolved in a solvent.[2][11][14] Always follow the supplier's recommendation.

-

Store locked up and in a dry, well-ventilated place.[6]

-

Avoid strong oxidizing agents, acids, and alkalis.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]

- 3. chembk.com [chembk.com]

- 4. Down for maintenance [cymitquimica.com]

- 5. Stearic-d35 acid D 98atom , 99 CP 17660-51-4 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. Stearic-D35 Acid | CAS 17660-51-4 | LGC Standards [lgcstandards.com]

- 9. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]

- 11. benchchem.com [benchchem.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. benchchem.com [benchchem.com]

- 14. avantiresearch.com [avantiresearch.com]

The Kinetic Shield: A Technical Guide to the Application of Deuterated Fatty Acids in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-reinforced polyunsaturated fatty acids (PUFAs), commonly known as deuterated fatty acids (D-PUFAs), represent a novel and powerful tool in the study of metabolic processes, particularly those involving oxidative stress. By replacing hydrogen atoms at the bis-allylic positions with deuterium, the resulting carbon-deuterium bond is significantly stronger, providing a "kinetic shield" against the initiation of lipid peroxidation. This in-depth technical guide explores the core applications of D-PUFAs in metabolic research, detailing their mechanism of action, providing quantitative data from key studies, outlining experimental protocols, and visualizing the relevant biological pathways. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative technology to advance their understanding of metabolic diseases and develop novel therapeutic strategies.

Introduction: The Principle of Isotopic Reinforcement

Polyunsaturated fatty acids are essential components of cellular membranes, but their bis-allylic hydrogen atoms are highly susceptible to abstraction by reactive oxygen species (ROS), initiating a destructive chain reaction of lipid peroxidation.[1] This process is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and age-related disorders.[2]

Deuterated PUFAs are chemically identical to their natural counterparts, save for the substitution of deuterium for hydrogen at these vulnerable positions.[3] This seemingly minor alteration has a profound impact on the fatty acid's stability due to the kinetic isotope effect. The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making hydrogen abstraction—the rate-limiting step in lipid peroxidation—significantly slower.[4][5] This "isotopic reinforcement" effectively quenches the lipid peroxidation cascade at its inception.[1]

Key Applications in Metabolic Research

The unique properties of D-PUFAs make them invaluable for investigating and mitigating metabolic processes driven by oxidative stress.

Elucidating and Combating Oxidative Stress

D-PUFAs serve as a precise tool to study the role of lipid peroxidation in various disease models. By selectively inhibiting this pathway, researchers can dissect its contribution to cellular dysfunction. Moreover, D-PUFAs have demonstrated therapeutic potential by protecting cells and tissues from oxidative damage.

Quantitative Data Summary: Effects of D-PUFA Treatment

The following tables summarize quantitative data from preclinical studies demonstrating the efficacy of D-PUFAs in reducing markers of oxidative stress and ameliorating disease-related pathology.

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |

| Hepatic F2-Isoprostanes | APOE3-Leiden.CETP mice | D-PUFA diet | H-PUFA diet | ~80% decrease | [6] |

| Plasma F2-Isoprostanes | APOE3-Leiden.CETP mice | D-PUFA diet | H-PUFA diet | ~80% decrease | [6] |

| Hepatic Prostaglandin F2α | APOE3-Leiden.CETP mice | D-PUFA diet | H-PUFA diet | ~40% decrease | [6] |

| Plasma Prostaglandin F2α | APOE3-Leiden.CETP mice | D-PUFA diet | H-PUFA diet | ~40% decrease | [6] |

| Brain F2-Isoprostanes | Aldh2-/- mice | D-PUFA diet | H-PUFA diet | ~55% decrease | [7] |

| Brain Prostaglandin F2α | Aldh2-/- mice | D-PUFA diet | H-PUFA diet | 20-25% decrease | [7] |

| Hippocampal Aβ40 | APP/PS1 mice | D-PUFA diet | H-PUFA diet | Significant decrease | [1] |

| Hippocampal Aβ38 | APP/PS1 mice | D-PUFA diet | H-PUFA diet | Significant decrease | [1] |

Table 1: Reduction of Lipid Peroxidation Markers and Associated Pathology with D-PUFA Treatment.

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |

| Body Weight Gain | APOE3-Leiden.CETP mice | D-PUFA diet | H-PUFA diet | 54% decrease | [6] |

| Body Fat Mass Gain | APOE3-Leiden.CETP mice | D-PUFA diet | H-PUFA diet | 87% decrease | [6] |

| Plasma Total Cholesterol | APOE3-Leiden.CETP mice | D-PUFA diet | H-PUFA diet | ~25% decrease | [6] |

| Hepatic Cholesterol Content | APOE3-Leiden.CETP mice | D-PUFA diet | H-PUFA diet | 21% decrease | [6] |

| Atherosclerotic Lesion Area | APOE*3-Leiden.CETP mice | D-PUFA diet | H-PUFA diet | 26% decrease | [6] |

Table 2: Metabolic Benefits of D-PUFA Treatment in a Model of Atherosclerosis.

Investigating Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[8] D-PUFAs have emerged as a critical tool for studying and inhibiting this process. By preventing the accumulation of lipid peroxides, D-PUFAs can effectively block the execution of ferroptotic cell death.[8] This has significant implications for understanding and potentially treating diseases where ferroptosis plays a role, such as certain cancers and neurodegenerative disorders.

Experimental Protocols

The following are detailed methodologies for key experiments involving deuterated fatty acids.

In Vivo Administration in Animal Models

Objective: To assess the in vivo effects of D-PUFAs on metabolic parameters and markers of oxidative stress.

Materials:

-

Deuterated fatty acids (e.g., 11,11-D2-linoleic acid, 11,11,14,14-D4-alpha-linolenic acid)

-

Control (hydrogenated) fatty acids

-

Rodent chow (e.g., AIN-93M)

-

Corn oil or other suitable vehicle

-

Metabolic cages

-

Analytical equipment (GC-MS or LC-MS/MS)

Procedure:

-

Diet Preparation:

-

Prepare a customized rodent diet containing the desired concentration of D-PUFAs or control H-PUFAs. A typical formulation involves modifying a standard diet like AIN-93M to contain a specific percentage of fat, with a defined portion of that fat being the deuterated or hydrogenated PUFA. For example, a diet could be formulated to contain 12% total fat, with 1.2% of the diet by weight being a 1:1 mixture of D-linoleic and D-linolenic acid.[7]

-

Ensure homogenous mixing of the fatty acids into the diet.

-

-

Animal Acclimatization and Dosing:

-

House animals in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water).[7]

-

Acclimatize animals to the control diet before introducing the experimental diets.

-

Divide animals into control and treatment groups and provide them with their respective diets for the duration of the study (e.g., 18 weeks).[7]

-

-

Sample Collection:

-

Collect blood samples periodically via standard methods (e.g., tail vein, retro-orbital).

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, brain, heart).

-

Store all samples at -80°C until analysis.

-

-

Analysis of Lipid Peroxidation Products:

-

Analysis of D-PUFA Incorporation:

-

Extract total fatty acids from tissues.

-

Derivatize fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the incorporation of deuterium into specific fatty acids using GC-MS.

-

In Vitro Studies in Cell Culture

Objective: To investigate the protective effects of D-PUFAs against oxidative stress-induced cell death.

Materials:

-

Deuterated fatty acids (e.g., D4-linolenic acid)[11]

-

Control (hydrogenated) fatty acids

-

Cell culture medium and supplements

-

Cell line of interest (e.g., primary cortical neurons, cancer cell lines)

-

Oxidative stress-inducing agent (e.g., menadione, hydrogen peroxide)[12]

-

Fluorescent probes for ROS and cell viability (e.g., DCFDA, Propidium Iodide)

-

Plate reader or fluorescence microscope

Procedure:

-

Cell Culture and D-PUFA Treatment:

-

Culture cells under standard conditions.

-

Prepare stock solutions of D-PUFAs and H-PUFAs, typically complexed to bovine serum albumin (BSA) to aid solubility.

-

Treat cells with various concentrations of D-PUFAs or H-PUFAs for a predetermined period (e.g., 24-72 hours).[13] It is crucial to use concentrations that are not cytotoxic; typically in the range of 10-50 µM.[13]

-

-

Induction of Oxidative Stress:

-

After the pre-treatment period, expose the cells to an oxidative stress-inducing agent at a concentration and duration determined by preliminary experiments to cause significant cell death in the control group.

-

-

Assessment of Cell Viability and Oxidative Stress:

-

Measure cell viability using assays such as MTT or by staining with viability dyes like propidium iodide.

-

Quantify intracellular ROS levels using fluorescent probes like DCFDA.

-

Measure lipid peroxidation using commercially available kits that detect malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE).[12]

-

-

Data Analysis:

-

Compare the levels of cell death, ROS production, and lipid peroxidation between the D-PUFA-treated and control groups.

-

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central signaling pathways influenced by deuterated fatty acids.

Caption: The lipid peroxidation cascade and its inhibition by deuterated PUFAs.

Caption: The role of D-PUFAs in the inhibition of the ferroptosis signaling pathway.

Caption: A generalized experimental workflow for studying deuterated fatty acids.

Conclusion and Future Directions

Deuterated fatty acids are a transformative technology in metabolic research, offering an unparalleled ability to dissect the role of lipid peroxidation in health and disease. The quantitative data and experimental protocols presented in this guide highlight the utility of D-PUFAs in preclinical studies. Future research will likely focus on translating these findings to the clinic, with ongoing clinical trials investigating the therapeutic potential of D-PUFAs for a range of debilitating diseases. The continued application of this technology promises to yield further insights into the intricate mechanisms of metabolic regulation and pave the way for a new class of therapies targeting oxidative stress.

References

- 1. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 5. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 7. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferroptosis - Wikipedia [en.wikipedia.org]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 13. The impact of PUFA on cell responses: Caution should be exercised when selecting PUFA concentrations in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Stable Isotope Labeling with Stearic Acid-d35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling using Stearic Acid-d35. This powerful technique offers a robust method for tracing the metabolic fate of stearic acid, a ubiquitous saturated fatty acid, through complex biological systems. By replacing hydrogen atoms with deuterium, this compound becomes a metabolic tracer that can be distinguished from its endogenous counterpart by mass spectrometry. This allows for the precise quantification of its uptake, transport, and incorporation into various lipid species, providing invaluable insights into cellular metabolism in both health and disease.

Core Principles of Stable Isotope Labeling with Fatty Acids

Stable isotope labeling is a technique used to track the movement of atoms through a metabolic pathway. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of applications, including studies in humans. The fundamental concept involves introducing a molecule, in this case, this compound, enriched with a heavy isotope (deuterium, ²H) into a biological system.[1] This labeled precursor is then utilized by cells and incorporated into newly synthesized lipids.

Mass spectrometry is the primary analytical tool used to detect and quantify the incorporation of stable isotopes. The mass spectrometer separates ions based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, lipids that have incorporated this compound will have a higher mass than their unlabeled counterparts. This mass shift allows for the differentiation and quantification of the labeled and unlabeled lipid pools.

Data Presentation: Tracking the Metabolic Fate of Stearic Acid

| Time (hours) | ¹³C-Stearic Acid (18:0) Enrichment (%) | ¹³C-Palmitic Acid (16:0) Enrichment (%) | ¹³C-Oleic Acid (18:1) Enrichment (%) |

| 0 | 100 | 0 | 0 |

| 2 | 85.2 | 3.1 | 11.7 |

| 4 | 72.5 | 4.8 | 18.7 |

| 6 | 61.8 | 5.9 | 22.3 |

| 8 | 53.1 | 6.5 | 24.4 |

| 24 | 25.6 | 7.8 | 20.1 |

This table is illustrative and adapted from studies on ¹³C-labeled stearic acid to demonstrate the nature of data obtainable from stable isotope tracing experiments.[2]

Key Metabolic Pathways Involving Stearic Acid

Stearic acid is a central molecule in lipid metabolism, participating in several key pathways. Understanding these pathways is crucial for interpreting the data from stable isotope labeling experiments.

De Novo Lipogenesis

De novo lipogenesis is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates.[3][4] In this pathway, acetyl-CoA is converted to palmitic acid (16:0), which can then be elongated to form stearic acid (18:0). Stearic acid can be further desaturated to oleic acid (18:1).

Caption: De Novo Lipogenesis Pathway. (Within 100 characters)

Sphingolipid Metabolism

Stearic acid is a key component in the synthesis of sphingolipids, a class of lipids involved in signal transduction and cell recognition.[5][6] The synthesis begins with the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic reactions to produce ceramide. The fatty acid chain of ceramide can be of various lengths, with stearic acid being a common one.

Caption: Sphingolipid Metabolism Pathway. (Within 100 characters)

CD36 Signaling Pathway

CD36 is a transmembrane protein that facilitates the uptake of long-chain fatty acids, including stearic acid. Upon binding of fatty acids, CD36 can initiate intracellular signaling cascades that regulate lipid metabolism and inflammatory responses.

Caption: CD36 Signaling Pathway. (Within 100 characters)

Experimental Protocols

The following protocols provide a general framework for conducting stable isotope labeling experiments with this compound in cultured cells.

Experimental Workflow

References

- 1. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. lipidmaps.org [lipidmaps.org]

- 4. benchchem.com [benchchem.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: LC-MS/MS Quantification of Fatty Acids in Biological Matrices Using Stearic Acid-d35

Audience: Researchers, scientists, and drug development professionals.

Introduction Fatty acids (FAs) are crucial biomolecules involved in energy storage, cell membrane structure, and complex signaling pathways.[1] Their quantitative analysis is vital for understanding metabolic diseases, cancer, and cardiovascular conditions.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary analytical technique for FA profiling due to its high sensitivity, selectivity, and specificity.[1][2] A major challenge in quantitative analysis is correcting for sample loss during preparation and variations in ionization efficiency.[3] The stable isotope dilution method, using an isotopically labeled internal standard (IS), is the gold standard for accurate quantification.[4] Stearic Acid-d35, a deuterated analog of the common saturated fatty acid, is an excellent internal standard for the quantification of stearic acid and other long-chain fatty acids.[5][6] This application note provides a detailed protocol for the extraction and quantification of fatty acids from plasma using this compound as an internal standard.

Principle of the Method This method employs a liquid-liquid extraction procedure to isolate fatty acids from a biological matrix (e.g., plasma).[7] A known amount of the internal standard, this compound, is added at the beginning of the sample preparation process to account for analyte loss and matrix effects.[3] The extracted fatty acids are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Fatty acids are typically ionized using electrospray ionization (ESI) in negative mode.[8] Quantification is achieved by calculating the peak area ratio of the target fatty acid analyte to the this compound internal standard and plotting it against a calibration curve prepared with known concentrations of non-labeled standards.

Experimental Workflow & Protocols

The overall experimental workflow is depicted in the diagram below, outlining the process from sample collection to final data analysis.

Caption: Experimental workflow from sample preparation to data analysis.

Materials and Reagents

-

Standards: Stearic Acid, Palmitic Acid, Oleic Acid, Linoleic Acid, etc. (Sigma-Aldrich or equivalent)

-

Internal Standard: this compound (Cayman Chemical, CIL, or equivalent)[5][9]

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Iso-octane (HPLC Grade), Isopropanol (LC-MS Grade)

-

Reagents: Formic Acid, Ammonium Acetate, Hydrochloric Acid (HCl), Potassium Hydroxide (KOH)

-

Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, LC-MS/MS system with ESI source

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions for each fatty acid standard and this compound in methanol.

-

Working Standard Mixture: Combine aliquots of the primary stocks to create a mixed standard solution containing all target fatty acids at a suitable concentration (e.g., 100 µg/mL).

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock with methanol.

-

Calibration Curve Standards: Serially dilute the working standard mixture with methanol:water (1:1, v/v) to prepare a series of calibration standards ranging from approximately 5 ng/mL to 2000 ng/mL. Add the internal standard working solution to each calibrator to achieve a final constant concentration (e.g., 100 ng/mL).

Sample Preparation Protocol (from Plasma)

This protocol is adapted from established methods for fatty acid extraction.[7]

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Aliquot: In a glass tube, add 100 µL of plasma.

-

Add Internal Standard: Spike the sample by adding 10 µL of the 10 µg/mL this compound working solution. Vortex briefly.

-

Lysis and Acidification: Add 200 µL of methanol to lyse cells and precipitate proteins. Vortex for 30 seconds. Acidify the mixture by adding 10 µL of 2.5 M HCl to reach a final concentration of approximately 25 mM.[7]

-

Extraction: Add 1 mL of iso-octane to the tube. Vortex vigorously for 2 minutes.[7]

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.[7]

-

Collect Supernatant: Carefully transfer the upper organic layer (iso-octane) to a new clean glass tube.[7]

-

Repeat Extraction: Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the organic fractions to maximize recovery.[7]

-

Evaporation: Dry the combined organic extracts under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile, 10% Water with 2 mM ammonium acetate).[8] Vortex to ensure the residue is fully dissolved. Transfer to an LC vial for analysis.

LC-MS/MS Analysis Protocol

The following are typical starting parameters. Method optimization is recommended for specific instruments and applications.

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm particle size).[10]

-

Mobile Phase A: 10% Acetonitrile in Water with 2 mM Ammonium Acetate.[8]

-

Mobile Phase B: 90% Acetonitrile in Isopropanol with 2 mM Ammonium Acetate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-2 min: 30% B

-

2-10 min: Linear gradient to 97% B

-

10-13 min: Hold at 97% B

-

13.1-15 min: Return to 30% B and equilibrate.[10]

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.[8]

-

Key MS Parameters:

Data Presentation & Results

Principle of Isotopic Labeling

This compound is an ideal internal standard because it is chemically identical to its endogenous counterpart but has a significantly higher mass due to the replacement of 35 hydrogen atoms with deuterium.[5][11] This mass difference allows the mass spectrometer to distinguish between the analyte and the standard, while their identical chemical properties ensure they behave similarly during sample extraction and ionization.

Caption: Relationship between the analyte and its stable isotope-labeled standard.

Quantitative Data Summary

The following table summarizes the MRM transitions for several common fatty acids, including the internal standard. The precursor ion corresponds to the deprotonated molecule [M-H]⁻, and the product ion is a characteristic fragment used for quantification.

| Analyte | Abbreviation | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |

| Palmitic Acid | C16:0 | 255.2 | 255.2 |